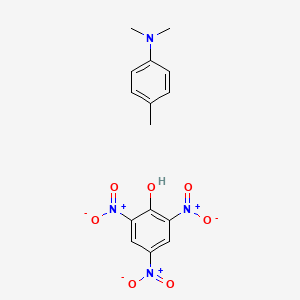
N,N,4-trimethylaniline;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,4-trimethylaniline;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: N,N,4-trimethylaniline and 2,4,6-trinitrophenol. N,N,4-trimethylaniline is an aromatic amine with the molecular formula (CH₃)₃C₆H₂NH₂, commonly used as a precursor in dye synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,4-trimethylaniline is synthesized through the selective nitration of mesitylene, followed by the reduction of the resulting nitro group to the aniline . The nitration process involves the use of nitric acid and sulfuric acid at low temperatures to avoid oxidation of the methyl groups . The reduction step typically employs iron powder and hydrochloric acid .
2,4,6-trinitrophenol is prepared by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid . The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions .
Industrial Production Methods
Industrial production of N,N,4-trimethylaniline involves the nitration of mesitylene in large reactors, followed by reduction using catalytic hydrogenation . The process is optimized for high yield and purity, with continuous monitoring of reaction parameters .
2,4,6-trinitrophenol is produced industrially by the nitration of phenol in batch reactors, followed by crystallization and purification steps . The process is designed to minimize the risk of explosion and ensure the safe handling of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,4-trimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N,4-trimethylbenzoquinone.
Reduction: The nitro group in its precursor can be reduced to form the amine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
2,4,6-trinitrophenol undergoes:
Reduction: It can be reduced to form 2,4,6-triaminophenol.
Nitration: It can undergo further nitration to form more highly nitrated compounds.
Complexation: It can form complexes with metals, such as iron and copper.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Iron powder and hydrochloric acid are commonly used for reduction reactions.
Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid.
Major Products
N,N,4-trimethylaniline: Major products include N,N,4-trimethylbenzoquinone and various substituted derivatives.
2,4,6-trinitrophenol: Major products include 2,4,6-triaminophenol and metal complexes.
Wissenschaftliche Forschungsanwendungen
N,N,4-trimethylaniline is widely used in the synthesis of dyes and pigments . It serves as a precursor for the production of various azo dyes and is also used in the preparation of Grubbs’ catalyst .
2,4,6-trinitrophenol has applications in explosives and pyrotechnics due to its high explosive power . It is also used in the synthesis of picrate salts, which are used in analytical chemistry for the detection of metals .
Wirkmechanismus
N,N,4-trimethylaniline exerts its effects through electrophilic substitution reactions, where the amino group activates the aromatic ring towards electrophilic attack . The molecular targets include various electrophiles, such as nitronium ions and sulfonium ions .
2,4,6-trinitrophenol acts as an explosive by undergoing rapid decomposition upon ignition, releasing a large amount of energy . The molecular pathways involved include the formation of nitrogen gas, carbon dioxide, and water .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylaniline: Similar in structure but lacks the additional methyl group on the aromatic ring.
2,4,6-trimethylaniline: Similar but without the nitro groups.
2,4,6-trinitrotoluene (TNT): Similar explosive properties but with a methyl group instead of a hydroxyl group.
Uniqueness
N,N,4-trimethylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and applications in dye synthesis . 2,4,6-trinitrophenol is unique due to its high explosive power and ability to form stable picrate salts .
Eigenschaften
CAS-Nummer |
2739-03-9 |
|---|---|
Molekularformel |
C15H16N4O7 |
Molekulargewicht |
364.31 g/mol |
IUPAC-Name |
N,N,4-trimethylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H13N.C6H3N3O7/c1-8-4-6-9(7-5-8)10(2)3;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,1-3H3;1-2,10H |
InChI-Schlüssel |
DDZGMHKDCZURIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



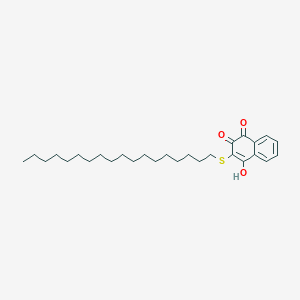
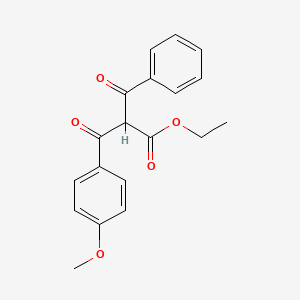

![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
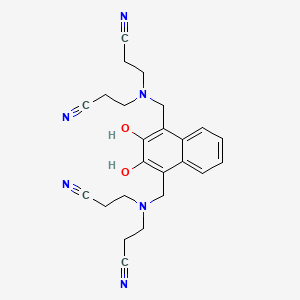

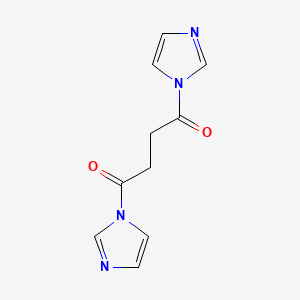
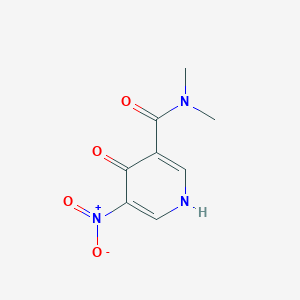
![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)
![1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B13998972.png)
![Benzenepropanenitrile, 3,4-dimethoxy-a-[(4-methoxyphenyl)methyl]-](/img/structure/B13998983.png)
![2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol](/img/structure/B13998986.png)

